3-methyl-2-(2-methyl-2-propen-1-yl)-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound belongs to the pyrido[1,2-a]benzimidazole family, characterized by a fused bicyclic core with a cyano (-CN) group at position 4 and a 2-methyl-2-propen-1-yl substituent at position 2. Its synthesis likely involves condensation reactions similar to those described for analogous derivatives, such as the reaction of 2-formyl precursors with amines or alcohols under controlled conditions (e.g., DMF solvent, 60–80°C) .
Properties
IUPAC Name |
3-methyl-2-(2-methylprop-2-enyl)-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-10(2)8-12-11(3)13(9-18)16-19-14-6-4-5-7-15(14)20(16)17(12)21/h4-7,19H,1,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIMGENTIKHEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320414 | |
| Record name | 3-methyl-2-(2-methylprop-2-enyl)-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667756 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
612037-85-1 | |
| Record name | 3-methyl-2-(2-methylprop-2-enyl)-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Methyl-2-(2-methyl-2-propen-1-yl)-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrido-benzimidazole core with various substituents. Its molecular formula is , and it possesses unique physicochemical properties that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that it has significant antimicrobial effects against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 6.12 μM against Staphylococcus aureus and moderate activity against Escherichia coli with an MIC of 25 μM .
- Anticancer Properties : The compound has been evaluated for its anticancer potential. It has shown selective cytotoxicity towards specific cancer cell lines, particularly in assays involving non-small cell lung cancer (NSCLC) cells, with notable activity against HCC827 cells .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell proliferation and survival pathways.
- Cell Cycle Arrest : It potentially induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, promoting oxidative stress that can lead to cell death.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure Influence :
- Pyrido[1,2-a]benzimidazole derivatives (e.g., target compound and ) exhibit high thermal stability (e.g., M.P. >300°C in ), attributed to strong hydrogen bonding and π-π stacking in the fused aromatic system. Thiazolo[3,2-a]pyrimidine and tetrahydroimidazo[1,2-a]pyridine analogs () have lower melting points due to less rigid frameworks and polar substituents like nitro groups or esters .
Electronic Effects: Electron-withdrawing groups (e.g., -CN in all compounds) stabilize the aromatic system, while electron-donating groups (e.g., methyl in ) modulate reactivity and solubility .
Synthetic Routes :
- The target compound is synthesized via stepwise condensation, similar to derivatives in , whereas thiazolo[3,2-a]pyrimidines () and tetrahydroimidazo[1,2-a]pyridines () use multicomponent or thiouracil-based reactions, reflecting divergent strategies for heterocyclic diversification.
In contrast, compounds like and lack reported biological data, suggesting their utility may lie in materials science or catalysis.
Q & A
Q. What synthetic routes are recommended for preparing pyrido[1,2-a]benzimidazole derivatives like the target compound?
The compound can be synthesized via multicomponent reactions (MCRs) using heterocyclic ketene aminals or enamines as precursors. For example, a one-pot reaction involving 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aldehydes enables efficient cyclization. Precipitation from the reaction medium simplifies purification, avoiding tedious work-up procedures .
| Key Reaction Parameters | Purpose |
|---|---|
| Solvent polarity | Controls reaction rate and product solubility |
| Temperature (ambient to 50°C) | Balances reaction kinetics and side products |
| Stoichiometry of aldehydes | Determines regioselectivity of substitution |
Q. How can spectroscopic methods confirm the structure and purity of the compound?
A combination of techniques is essential:
- IR spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2230 cm⁻¹, carbonyl at ~1680 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.1–2.4 ppm) and carbon types (nitrile carbon at ~110 ppm) .
- HRMS : Validates molecular weight and fragmentation patterns .
For reproducibility, ensure deuterated solvents are dry and spectra are calibrated against internal standards.
Q. What experimental design principles optimize reaction conditions for pyrido[1,2-a]benzimidazole synthesis?
Use statistical design of experiments (DoE) to minimize trial-and-error:
- Factorial designs : Screen variables (e.g., solvent, catalyst, temperature).
- Response surface methodology (RSM) : Maximize yield and purity . Example: A 3² factorial design for temperature and catalyst loading can identify interactions affecting cyclization efficiency.
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO/LUMO energies) and reactive sites. For instance:
- Substituent effects on the pyrido-benzimidazole core modulate π-π stacking with biological targets.
- Transition state modeling identifies steric hindrance in propenyl group additions .
Table: Computational Parameters for Reactivity Analysis
| Parameter | Value | Software |
|---|---|---|
| Basis set | B3LYP/6-31G(d) | Gaussian, ORCA |
| Solvent model | COSMO (ε = 30.9) | |
| Reaction path search | Nudged elastic band (NEB) |
Q. What strategies resolve contradictions in reaction yield vs. purity data?
- In-situ monitoring : Use TLC or HPLC to track intermediates and side products .
- Post-reaction quenching : Adjust pH or add scavengers (e.g., silica gel for unreacted aldehydes) .
- Multivariate analysis : Correlate impurity profiles with reaction variables using principal component analysis (PCA) .
Q. How can AI-driven automation improve synthesis scalability?
AI platforms (e.g., ICReDD’s workflow) integrate:
- Quantum mechanics/molecular mechanics (QM/MM) : Predict optimal reaction paths.
- Robotic experimentation : Automate parameter adjustments (e.g., flow rates in continuous reactors) . Case study: AI-guided optimization reduced reaction time by 40% in a related benzimidazole synthesis .
Q. What methodologies assess the compound’s bioactivity and structure-activity relationships (SAR)?
- In-vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization.
- Molecular docking : Simulate binding modes with homology-modeled receptors.
- SAR libraries : Synthesize derivatives with varied substituents (e.g., propenyl vs. isopentyl groups) and correlate with activity .
Critical SAR Findings
| Substituent | Bioactivity Trend |
|---|---|
| 2-Methyl-2-propen-1-yl | Enhances membrane permeability |
| 4-Carbonitrile | Stabilizes π-stacking |
Methodological Notes
- Contradictions in evidence : While multicomponent reactions () favor simplicity, advanced AI-driven methods () prioritize precision. Researchers must balance scalability with mechanistic insight.
- Data validation : Cross-validate computational predictions with experimental kinetics (e.g., Eyring plots) to avoid overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
